(4-Fluorophenyl)methylidenehydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)methylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXQPNQLDOYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402350 | |
| Record name | [(4-Fluorophenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401514-49-6 | |
| Record name | [(4-Fluorophenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluorophenyl Methylidenehydrazine and Its Advanced Derivatives
Preparative Routes to the (4-Fluorophenyl)methylidenehydrazine Core Structure
The formation of the this compound scaffold, a type of hydrazone, is typically achieved through straightforward and high-yielding reactions. The primary method involves the direct condensation of a substituted benzaldehyde (B42025) with a hydrazine (B178648) source, a classic reaction in organic chemistry. researchgate.net
The most direct and widely employed method for synthesizing this compound is the acid-catalyzed condensation reaction between 4-fluorobenzaldehyde (B137897) and hydrazine. researchgate.net This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.
The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to facilitate the dehydration step. researchgate.net The process is generally efficient, with the product often precipitating from the reaction mixture, allowing for simple isolation by filtration.
Table 1: Representative Conditions for Condensation of 4-Fluorobenzaldehyde with Hydrazine
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Outcome |
| 4-Fluorobenzaldehyde | Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | Reflux | High yield of this compound |
| 4-Fluorobenzaldehyde | Hydrazine | Methanol | Sulfuric Acid (catalytic) | Room Temp to Reflux | Formation of the corresponding hydrazone |
This table is a generalized representation based on standard hydrazone formation protocols. researchgate.net
While direct condensation is prevalent, alternative pathways to the core structure or its immediate precursors exist. A notable alternative involves the synthesis and subsequent reaction of 4-fluorophenylhydrazine. This intermediate can be prepared from 4-fluoroaniline (B128567) through a two-step diazotization and reduction process. google.comgoogle.com
Diazotization: 4-fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. google.com
Reduction: The resulting diazonium salt is then reduced to yield 4-fluorophenylhydrazine. Common reducing agents for this step include sodium sulfite, stannous chloride, or sodium pyrosulfite. google.comgoogle.com
Once synthesized, 4-fluorophenylhydrazine can be reacted with formaldehyde (B43269) or other single-carbon electrophiles to yield the target this compound, although this is less common than the direct condensation with 4-fluorobenzaldehyde. The synthesis of the substituted hydrazine precursor is particularly valuable for creating derivatives where the hydrazine nitrogen atoms are substituted. google.comprepchem.com
Synthesis of Complex Thiosemicarbazone and Semicarbazone Derivatives Incorporating this compound Moieties
The this compound core is a vital building block for creating more elaborate structures, particularly thiosemicarbazones and semicarbazones. These classes of compounds are formed by reacting an aldehyde or ketone with thiosemicarbazide (B42300) or semicarbazide (B1199961), respectively. researchgate.netsathyabama.ac.in In this context, the reaction of 4-fluorobenzaldehyde with these reagents directly yields the desired derivatives, proceeding through the this compound moiety as an implicit intermediate.
The synthesis of these derivatives is typically a one-pot condensation reaction. For example, new series of thiosemicarbazones have been synthesized through the reaction of N-(4-hippuric acid)thiosemicarbazide with various aldehydes, including 4-fluorobenzaldehyde, to produce complex molecules with potential biological activities. nih.gov Similarly, reacting 3-chloro-4-fluorophenyl semicarbazide with various substituted aldehydes demonstrates a modular approach to generating a library of semicarbazone derivatives. researchgate.net
The general protocol involves dissolving the substituted semicarbazide or thiosemicarbazide in a suitable solvent like ethanol, often with a few drops of a strong acid catalyst (e.g., concentrated HCl or H₂SO₄), followed by the addition of 4-fluorobenzaldehyde. The mixture is typically refluxed for several hours, after which the product crystallizes upon cooling. researchgate.net
Table 2: Examples of Semicarbazone and Thiosemicarbazone Synthesis
| Aldehyde | Hydrazine Derivative | Product Class | Research Focus |
| 4-Fluorobenzaldehyde | N-(4-hippuric acid)thiosemicarbazide | Thiosemicarbazone | Synthesis of new derivatives with a hippuric acid moiety. nih.gov |
| Substituted Aldehydes | 3-chloro-4-fluorophenyl semicarbazide | Semicarbazone | Synthesis of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazones. researchgate.net |
| Furan-2-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | Synthesis of thiosemicarbazone derivatives in methanol. researchgate.net |
The Hantzsch synthesis, traditionally known for producing dihydropyridines, has a well-established variant for synthesizing thiazole (B1198619) rings. organic-chemistry.orgheteroletters.org This method is particularly applicable to thiosemicarbazone derivatives of this compound. In this context, the thiosemicarbazone acts as the key intermediate.
The process involves a cyclo-condensation reaction between the 4-fluorobenzaldehyde thiosemicarbazone and an α-haloketone (e.g., 1-adamantyl bromomethyl ketone). researchgate.net The reaction proceeds via nucleophilic attack by the sulfur atom of the thiosemicarbazone onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. This strategy provides an efficient route to complex heterocyclic systems containing the (4-fluorophenyl)methylidenehydrazinyl moiety. researchgate.net
The Hantzsch reaction offers a powerful tool for building fused heterocyclic systems, transforming a linear thiosemicarbazone into a more rigid and complex molecular architecture. researchgate.netscispace.com
Advanced Derivatization Strategies and Functionalization
Further functionalization of the this compound scaffold and its derivatives allows for the fine-tuning of molecular properties. These strategies can target different parts of the molecule:
The Phenyl Ring: While the fluorine atom is a key substituent, additional modifications can be made. For instance, starting with a differently substituted fluorobenzaldehyde (e.g., 4-fluoro-2-hydroxybenzaldehyde) introduces other functional groups. Nucleophilic aromatic substitution of the fluorine atom is also possible, though it requires highly activated systems or harsh conditions. mdpi.com
The Hydrazone Linkage: The C=N bond can be reduced to form a hydrazine derivative, altering the geometry and electronic properties of the linker.
The Semicarbazone/Thiosemicarbazone Moiety: The terminal amino group of these derivatives can be further functionalized. For example, it can be acylated or reacted with other electrophiles to attach new substituents, leading to more complex and potentially more active compounds. Multi-component reactions, such as those involving β-ketonitriles and secondary amines with 4-fluorobenzaldehyde, can lead to highly functionalized products through a cascade of Knoevenagel condensation and nucleophilic aromatic substitution. mdpi.com
These advanced derivatization strategies are crucial for developing structure-activity relationships in medicinal chemistry, allowing researchers to systematically probe the chemical space around the core this compound structure.
Modifications at the Hydrazone Linkage
The hydrazone linkage (-NH-N=CH-) is a key structural feature of this compound and is a primary site for chemical modification. These modifications can lead to the synthesis of a variety of derivatives with diverse chemical properties.
One common modification is the N-alkylation of the hydrazide, which can be achieved through the reduction of the corresponding hydrazone. For instance, hydrazones can be reduced by sodium borohydride (B1222165) (NaBH₄) to yield N-alkyl hydrazides. nih.gov Another significant modification involves the reaction of hydrazones with various reagents to form heterocyclic structures. For example, the reaction of hydrazones with chloroacetyl chloride in the presence of triethylamine (B128534) can yield 2-azetidinones. nih.gov Furthermore, heating hydrazones in the presence of acetic anhydride (B1165640) can lead to the formation of substituted 1,3,4-oxadiazolines. nih.gov
The reactivity of the active hydrogen component of the –CONHN=CH- azometine group in hydrazide-hydrazones allows for the synthesis of various coupling products. nih.gov The synthesis of 4-thiazolidinones is another important modification, achieved by reacting hydrazones with thioglycolic acid or thiolactic acid. nih.gov
Introduction of Diverse Substituents on the Aromatic Ring Systems
Introducing a variety of substituents onto the aromatic rings of the this compound scaffold is a common strategy to modulate its electronic and steric properties, which in turn can influence its biological activity. A general synthetic route involves the reaction of a substituted 4-fluorobenzaldehyde with a substituted phenylhydrazine (B124118).
For example, a series of 1-substituted-2-phenylhydrazone derivatives were synthesized by first reacting 4-fluorobenzaldehyde with various proton-donating compounds in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 4-substituted benzaldehydes. mdpi.com These intermediates were then reacted with phenylhydrazine in ethanol with a catalytic amount of acetic acid to produce the target hydrazone derivatives. mdpi.com This methodology allows for the introduction of a wide range of substituents at the 4-position of the benzylidene moiety.
| Entry | Substituent at 4-position of Benzylidene Moiety | Yield (%) | Melting Point (°C) |
| 2a | 2-Methylpiperidin-1-yl | 85 | 180.1–185.2 |
| 2b | 4-Methylpiperazin-1-yl | - | - |
| 2c | 4-Phenylpiperazin-1-yl | - | - |
| 2d | 4-(4-Methoxyphenyl)piperazin-1-yl | - | - |
| Data derived from a study on new 1-substituted-2-phenylhydrazone derivatives. mdpi.com |
Formation of Fused Heterocyclic Systems Containing the this compound Scaffold
The this compound scaffold serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The hydrazone moiety can undergo cyclization reactions with different reagents to form five- or six-membered heterocyclic rings fused to other aromatic systems.
One common approach is the synthesis of annelated 1,2,4-triazole (B32235) systems. researchgate.netresearchgate.net For instance, a phthalazinylhydrazine derivative can be reacted with various one-carbon donors to construct the triazole ring. researchgate.netresearchgate.net The use of dicarboxylic acids or their esters in these condensations can lead to the formation of di-[triazolophthalazin-3-yl]alkanes. researchgate.netresearchgate.net
Another example is the synthesis of s-tetrazine derivatives conjugated with a 4H-1,2,4-triazole ring. nih.gov This can be achieved through a Pinner reaction of appropriate carbonitrile precursors containing the triazole ring with hydrazine hydrate. nih.gov The resulting dihydro-s-tetrazine derivatives are then oxidized to the final s-tetrazine products.
The reaction of hydrazide-hydrazone derivatives with various reagents can also lead to the formation of fused pyridine (B92270), thiazole, and thiophene (B33073) derivatives. researchgate.netnih.gov For example, the reaction of a hydrazide-hydrazone with phenyl isothiocyanate can lead to the formation of a thiophene derivative after a series of heterocyclization reactions. researchgate.netnih.gov
Mechanochemical Synthesis Approaches for this compound Related Compounds
Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has emerged as a green and efficient alternative to traditional solvent-based methods. This approach has been successfully applied to the synthesis of hydrazones and related heterocyclic compounds.
The synthesis of hydrazones can be achieved by grinding hydrazines and aldehydes together, often in the presence of a catalytic amount of acid. mdpi.com For example, the mechanochemical synthesis of hydrazones has been reported by coupling 5-(4-nitrophenyl)-2-furaldehyde (B1293686) with various hydrazines and hydrazinamides. mdpi.com These reactions are typically performed in a ball mill, and the desired products are often obtained in high yields after a relatively short reaction time.
| Aldehyde | Hydrazine/Hydrazide | Apparatus | Time (min) | Yield (%) |
| Vanillin | 4-Hydroxybenzohydrazide | MM400 | 90 | 84 |
| Vanillin | 4-Hydroxybenzohydrazide | P7 | 90 | 100 |
| Data from a study on the mechanochemical synthesis of hydrazones. mdpi.com |
Furthermore, one-pot, multi-step mechanochemical synthesis has been developed for the preparation of more complex structures like fluorinated pyrazolones. nih.gov This approach involves carrying out sequential reaction steps in the same grinding jar, which enhances the efficiency and sustainability of the process. nih.gov Multicomponent reactions, such as the Biginelli and Hantzsch reactions, have also been successfully performed under mechanochemical conditions to synthesize various heterocyclic compounds. nih.gov
Advanced Spectroscopic and Crystallographic Investigations of 4 Fluorophenyl Methylidenehydrazine and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (4-Fluorophenyl)methylidenehydrazine and its analogues. This technique provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the determination of connectivity, stereochemistry, and conformational preferences.
Application of Multidimensional NMR Techniques (e.g., COSY, NOESY)
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, the following cross-peaks would be anticipated:
Aromatic Region: Protons on the fluorophenyl ring that are adjacent to each other (ortho coupling, ³J) would show correlations. For instance, the protons ortho to the fluorine atom would be coupled to the protons meta to the fluorine atom.
Hydrazone Moiety: The proton of the methylidene group (-CH=) would be coupled to the proton of the hydrazine (B178648) group (-NH-), giving rise to a cross-peak.
These correlations help to confirm the connectivity within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. libretexts.org For this compound, NOESY could be used to:
Determine the relative orientation of the fluorophenyl ring and the hydrazone moiety. For example, a cross-peak between the methylidene proton and the ortho-protons of the aromatic ring would suggest a specific spatial arrangement.
Investigate the preferred conformation around the C=N double bond (E/Z isomerism) and the N-N single bond (syn/anti-periplanar conformation). nih.gov
The table below summarizes the expected correlations in the COSY and NOESY spectra of this compound.
| Expected ¹H-¹H Correlations for this compound | |
| COSY (Through-Bond) | NOESY (Through-Space) |
| Aromatic H (ortho to F) ↔ Aromatic H (meta to F) | Aromatic H (ortho to F) ↔ Methylidene H |
| Methylidene H ↔ Hydrazine NH | Aromatic H (ortho to F) ↔ Hydrazine NH |
| Methylidene H ↔ Hydrazine NH |
This table is predictive and based on the known structure of this compound and general principles of 2D NMR spectroscopy.
¹⁹F NMR for Characterizing Fluorine Environments and Interactions
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms in a molecule. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. biophysics.org The chemical shift of the fluorine atom is particularly sensitive to the electronic effects of its surroundings. alfa-chemistry.com
In this compound, the fluorine atom is attached to a benzene (B151609) ring. The ¹⁹F chemical shift would be expected to appear in the typical range for aromatic fluorides. The precise chemical shift would be influenced by the electron-donating or -withdrawing nature of the methylidenehydrazine substituent.
Furthermore, the ¹⁹F nucleus will couple with neighboring protons, leading to splitting of the ¹⁹F signal. The following couplings would be expected:
³J(F-H): Coupling to the two ortho protons on the benzene ring.
⁴J(F-H): Coupling to the two meta protons on the benzene ring.
These coupling constants provide additional structural information and can be used to confirm the substitution pattern of the aromatic ring. While a specific ¹⁹F NMR spectrum for this compound is not provided in the search results, data for related fluoroaromatic compounds can be used to estimate the expected chemical shift and coupling patterns. researchgate.net
| Predicted ¹⁹F NMR Data for this compound | |
| Parameter | Expected Value/Pattern |
| Chemical Shift (δ) | ~ -110 to -120 ppm (relative to CFCl₃) |
| Multiplicity | Triplet of triplets (due to coupling with ortho and meta protons) |
| Coupling Constants | ³J(F-H) > ⁴J(F-H) |
This table is predictive and based on typical values for similar fluoroaromatic compounds.
Spectroscopic Insights into Tautomeric Equilibria and Conformational Dynamics
Hydrazones, including this compound, can exist in different tautomeric and conformational forms. NMR spectroscopy is a powerful tool for studying these dynamic processes in solution.
Tautomeric Equilibria: While the primary tautomeric form of this compound is the hydrazone form, the possibility of an azo tautomer exists. NMR spectroscopy can be used to detect the presence of multiple tautomers in solution by observing separate sets of signals for each species. The relative integration of these signals can provide information about the equilibrium position.
Conformational Dynamics: this compound can exhibit conformational isomerism due to restricted rotation around the C=N double bond (E/Z isomerism) and the N-N single bond (syn/anti-periplanar conformation). mdpi.com These different conformers can interconvert, and the rate of this interconversion can be studied using variable-temperature NMR experiments.
At low temperatures, the interconversion may be slow on the NMR timescale, resulting in separate signals for each conformer.
As the temperature is increased, the rate of interconversion increases, leading to broadening of the NMR signals and eventually coalescence into a single time-averaged signal at higher temperatures.
By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. While specific studies on the tautomeric equilibria and conformational dynamics of this compound are not available in the provided search results, the principles of dynamic NMR spectroscopy are well-established for studying such phenomena in related hydrazone systems. researchgate.netjst.go.jp
Advanced Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are complementary and can be used to obtain a comprehensive vibrational profile of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For this compound, the following characteristic absorption bands would be expected:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretching (hydrazine) | 3300 - 3200 |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=N stretching (imine) | 1650 - 1600 |
| C=C stretching (aromatic) | 1600 - 1450 |
| N-H bending (hydrazine) | 1600 - 1550 |
| C-F stretching | 1250 - 1100 |
| C-N stretching | 1200 - 1000 |
| C-H out-of-plane bending (aromatic) | 900 - 675 |
This table is based on characteristic infrared absorption frequencies for organic functional groups and data from related hydrazone compounds. mdpi.comorientjchem.orgresearchgate.net
The presence and position of these bands can confirm the presence of the key functional groups in this compound and provide insights into the bonding environment.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule that are associated with a change in polarizability. Raman spectroscopy is often complementary to FT-IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
| Vibrational Mode | Expected Raman Activity |
| Aromatic ring breathing | Strong |
| C=N stretching | Strong |
| C=C stretching (aromatic) | Strong |
| C-F stretching | Moderate |
| N-H stretching | Weak to moderate |
This table is based on general principles of Raman spectroscopy and data from analogous compounds.
The combination of FT-IR and Raman spectroscopy, supported by theoretical calculations, can provide a detailed and comprehensive understanding of the vibrational properties of this compound, further confirming its molecular structure and bonding characteristics.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This method provides unequivocal insights into the molecular structure, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding the chemical and physical properties of a compound. For this compound and its analogues, SCXRD studies have been instrumental in confirming molecular conformations and elucidating the intricate network of intermolecular interactions that govern their crystal packing. tandfonline.commdpi.com
X-ray diffraction studies on analogues of this compound consistently reveal specific geometric features. The core structure typically adopts an E conformation with respect to the C=N azomethine bond, which is the thermodynamically more stable configuration. nih.govresearchgate.net The central hydrazine or carbohydrazide (B1668358) moiety is often observed to be nearly planar. nih.gov However, the molecule as a whole is generally non-planar due to the rotation of the aromatic rings relative to this central unit. For instance, in N′-[(E)-1-(2-Fluorophenyl)ethylidene]pyridine-4-carbohydrazide, the pyridyl and fluorobenzene (B45895) rings are significantly twisted out of the plane of the central carbohydrazide unit. researchgate.net Similarly, in a fluorinated chalcone (B49325) derivative, the 4-fluorophenyl group and the propenone moiety are twisted with respect to each other. nih.gov This twisting minimizes steric hindrance between the bulky aromatic groups. nih.gov
The bond lengths and angles determined by SCXRD fall within expected ranges for similar chemical structures. The azomethine C=N double bond is typically found to be around 1.275 Å, confirming its double-bond character. researchgate.net The N-N single bond in the hydrazine linker exhibits lengths characteristic of such linkages. The geometry of the 4-fluorophenyl group itself is generally unremarkable, with C-C bond lengths and angles consistent with a substituted benzene ring. nih.govresearchgate.net
Table 1: Representative Bond Parameters for Analogues of this compound from X-ray Crystallography
| Bond/Angle Parameter | Typical Value | Compound Context |
| C=N (azomethine) Bond Length | ~ 1.275 Å | Confirms double-bond character. researchgate.net |
| Dihedral Angle (Aromatic Ring to Central Plane) | 20° - 75° | Indicates significant molecular non-planarity. nih.gov |
| C-F Bond Length | ~ 1.35 Å | Standard for fluorobenzene derivatives. nih.gov |
| N-N (hydrazide) Bond Length | ~ 1.38 Å | Typical for hydrazide structures. |
The supramolecular architecture of this compound analogues in the solid state is dictated by a combination of non-covalent interactions. mdpi.comrsc.org Hydrogen bonds are a dominant feature, with the hydrazinic N-H group acting as a hydrogen-bond donor to acceptor atoms like oxygen (from a carbonyl group) or nitrogen (from a pyridine (B92270) ring or another azomethine nitrogen). nih.govresearchgate.netnih.gov These interactions often link molecules into one- or two-dimensional networks, such as chains or sheets. nih.govresearchgate.net Weaker C-H···O and C-H···S interactions can also play a significant role in stabilizing the crystal packing. nih.gov In some cases, intramolecular hydrogen bonds, such as O-H···N, can pre-organize the molecular conformation. nih.gov There is also evidence for rare N-H···F-C intramolecular hydrogen bonds in certain fluorinated hydrazide derivatives, confirmed by NMR and theoretical calculations. rsc.org
Halogen bonding, an interaction where a halogen atom acts as an electrophilic center, is also a possibility. While fluorine is the least polarizable halogen and forms the weakest halogen bonds, C-F···π or other weak interactions involving fluorine can still influence crystal packing. researchgate.net Studies on fluorinated iodobenzene (B50100) complexes with pyrazine (B50134) show that halogen bonding and π-π stacking can coexist and mutually enhance one another. researchgate.netnih.gov The interplay between hydrogen bonds, π-π stacking, and potential weak halogen bonds is therefore critical in determining the final solid-state structure. mdpi.com
Table 2: Common Intermolecular Interactions in the Crystal Lattices of Analogous Compounds
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance |
| Hydrogen Bonding | N-H | O=C, N (pyridyl) | 2.8 - 3.1 Å (D···A) |
| π-π Stacking | Fluorophenyl Ring | Phenyl/Pyridyl Ring | 3.5 - 4.0 Å (centroid-centroid) |
| Halogen Bonding | C-F | π-system, N | > 3.0 Å (F···A) |
| C-H···O/S Contacts | C-H | O=C, S | 3.2 - 3.5 Å (C···A) |
High-Resolution Mass Spectrometry for Fragmentation Mechanism Pathways
High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for structural elucidation and for probing the gas-phase fragmentation pathways of molecules. preprints.org For this compound and its analogues, techniques like electrospray ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are then subjected to collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. plos.orgnih.gov
The fragmentation of hydrazone derivatives is systematic and can be used for structural confirmation. researchgate.net Upon collisional activation, the protonated molecular ion of this compound would be expected to undergo several key fragmentation reactions. A primary and highly characteristic fragmentation pathway for hydrazones involves the cleavage of the N-N bond. Other likely pathways include:
Loss of the hydrazine moiety (NH₂) or related fragments.
Cleavage at the C=N bond.
Fragmentation of the fluorophenyl ring , typically involving the loss of HF or C₂H₂F.
Rearrangement reactions , which are common in the gas-phase chemistry of hydrazine derivatives. plos.org
Studies on related compounds, such as 2,4-dinitrophenylhydrazine (B122626) derivatives, have revealed complex fragmentation patterns, including unexpected reactions within the ion trap and interactions with solvent molecules, highlighting the intricacy of these gas-phase reactions. researchgate.net Similarly, the fragmentation of deprotonated diacylhydrazine derivatives has been shown to proceed through intramolecular rearrangement, leading to the formation of acid anions as the main product ions. plos.org The precise masses of the precursor and fragment ions obtained from HRMS allow for the determination of elemental compositions, which is crucial for proposing and verifying fragmentation mechanisms. nih.govmdpi.comnih.gov
Table 3: Plausible HRMS Fragmentation Pathways for Protonated this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 139.0666 | [C₇H₇FN₂]⁺ | - | Protonated Molecule |
| 122.0397 | [C₇H₅F]⁺ | NH₃ | Cleavage of N-N bond and rearrangement |
| 95.0342 | [C₆H₄F]⁺ | CH₂N₂ | Cleavage adjacent to the ring |
| 118.0581 | [C₇H₅FN]⁺ | NH₂ | Cleavage of N-N bond |
Electron Diffraction (ED) Techniques for Complementary Structural Data
Electron diffraction (ED) in the gas phase (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular interactions that are present in the crystalline state. wikipedia.org This method provides valuable data that is complementary to solid-state SCXRD results, as it reveals the intrinsic geometry of an isolated molecule. acs.org
For a molecule like this compound, a GED study would provide precise measurements of internuclear distances and bond angles in the gaseous state. wikipedia.org This could reveal subtle differences in the molecular geometry compared to the solid state. For example, dihedral angles defining the molecular conformation might differ due to the absence of crystal packing forces. The planarity of the molecule or specific moieties could also be different in the gas phase.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Energy Transfer
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, which are dictated by their electronic structure and excited-state dynamics. researchgate.netrsc.org Hydrazone derivatives, including this compound, are known to be photochromic and often fluorescent, making their photophysical properties a subject of significant interest. nih.govrsc.org
The UV-Vis absorption spectrum of a typical aryl hydrazone exhibits intense absorption bands in the UV or visible region, generally between 350 and 450 nm. nih.govrsc.org These bands are typically assigned to π→π* electronic transitions within the conjugated system formed by the aromatic ring and the azomethine group. The presence of substituents on the aromatic ring, such as the electron-withdrawing fluorine atom in this compound, can influence the position (λ_max) and intensity of these absorption bands. rsc.orgrsc.org The polarity of the solvent can also cause a shift in λ_max (solvatochromism), which is indicative of changes in the dipole moment upon electronic excitation and often suggests the involvement of an intramolecular charge-transfer (ICT) state. rsc.orgacs.org
Table 4: Representative Photophysical Data for Analogous Hydrazone Compounds
| Compound Type | Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Key Feature |
| Substituted Phenylhydrazone | Dichloromethane | ~380-400 | ~450-500 | Strong influence of solvent polarity on emission. rsc.org |
| BODIPY-Hydrazone | Dioxane | ~531 | ~559 | Emission is red-shifted for aromatic vs. aliphatic hydrazones. nih.gov |
| Isatin Hydrazone | DMF | ~390-430 | (Often low) | Used as colorimetric sensors due to spectral changes. nih.gov |
| Aryl Hydrazone Dye | Polar Solvents | ~450 | ~550 | pH-dependent fluorescence quenching. ias.ac.in |
Coordination Chemistry and Chemical Reactivity of 4 Fluorophenyl Methylidenehydrazine Derivatives
Ligand Properties and Coordination Behavior of Hydrazone and Thiosemicarbazone Derivatives
Hydrazones and thiosemicarbazones are Schiff bases formed by the condensation of a hydrazine (B178648) or thiosemicarbazide (B42300) with a carbonyl compound, in this case, 4-fluorobenzaldehyde (B137897). The resulting ligands are characterized by the presence of an azomethine group (-C=N-), which imparts rigidity and planarity, and additional donor atoms (N, O, or S) that are crucial for chelation.
Derivatives of (4-fluorophenyl)methylidenehydrazine are capable of acting as multidentate ligands, coordinating to metal ions through various combinations of donor atoms. The specific coordination mode is influenced by the ligand's structure, the nature of the metal ion, the reaction conditions, and the presence of other functional groups.
Thiosemicarbazone Derivatives (NNS Donors): Thiosemicarbazones, such as 4-fluorobenzaldehyde thiosemicarbazone, are classic examples of NNS donor ligands. They typically coordinate to metal ions in a bidentate fashion through the sulfur atom of the thione group and the nitrogen atom of the azomethine group, forming a stable five-membered chelate ring. nih.govmdpi.comicm.edu.pl In many instances, particularly when additional coordinating moieties like a pyridine (B92270) ring are incorporated, they can act as tridentate NNS ligands. mdpi.com
A well-characterized example is the nickel(II) complex, bis(4-fluorobenzaldehyde thiosemicarbazonato)nickel(II), [Ni(fbt)₂]. nih.gov In this complex, the two thiosemicarbazone ligands coordinate to the nickel center in a trans configuration. The coordination involves the sulfur atom and the hydrazinic nitrogen atom from each ligand, resulting in a square planar geometry around the Ni(II) ion. nih.gov This N,S chelation is a predominant bonding mode for thiosemicarbazones with late transition metals. nih.gov
Hydrazone Derivatives (ONN Donors): When the core structure is modified to incorporate an oxygen donor, such as a hydroxyl group in the ortho position of the aldehyde from which the hydrazone is derived (e.g., salicylaldehyde (B1680747) hydrazones), the ligand can function as a tridentate ONN donor. mdpi.com These ligands coordinate through the phenolic oxygen, the azomethine nitrogen, and another nitrogen atom from the hydrazone moiety. This coordination mode is particularly effective for forming stable complexes with a variety of transition and lanthanide metals. mdpi.comnih.gov Hydrazone-based ligands are well-suited for coordination with hard Lewis acids like lanthanide ions due to their O and N donor atoms. preprints.org
The versatility of these ligands allows for the formation of both mononuclear and binuclear complexes, depending on whether they act as monobasic bidentate or dibasic tridentate ligands. mdpi.com
Tautomerism, the equilibrium between two or more interconvertible structural isomers, plays a critical role in the coordination chemistry of these ligands, especially thiosemicarbazones. rsc.org Thiosemicarbazone ligands can exist in two primary tautomeric forms: the thione form and the thiol form. researchgate.netscirp.org
Thione Form: In the solid state and in solution, the ligand typically exists predominantly in the thione form (C=S). In this form, the ligand can act as a neutral bidentate ligand, coordinating through the thione sulfur and the azomethine nitrogen. researchgate.net
Thiol Form: Upon deprotonation, often facilitated by a basic medium or the presence of a metal ion, the ligand can convert to the anionic thiol form (C-S⁻). This deprotonation of the N-H proton adjacent to the thioamide group allows the ligand to act as a mononegative bidentate or tridentate chelating agent, coordinating through the thiolate sulfur and nitrogen atom(s). rsc.orgresearchgate.net
This thione-thiol tautomerism is fundamental to their chelating ability. Coordination often stabilizes the deprotonated thiol form, leading to the formation of stable, neutral complexes with divalent metal ions. nih.gov The ability to exist in either a neutral or anionic form allows these ligands to adapt to the charge and coordination requirements of a wide range of metal ions. rsc.org Similarly, hydrazone ligands can exhibit keto-enol tautomerism, which influences their coordination by allowing for deprotonation of the enolic hydroxyl group and subsequent coordination as an anionic ligand. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound derivatives is typically achieved through the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol.
A wide array of transition metal complexes have been synthesized using thiosemicarbazone and hydrazone ligands.
Nickel(II) Complexes: As previously mentioned, the reaction of 4-fluorobenzaldehyde thiosemicarbazone with nickel(II) acetate (B1210297) yields the neutral complex [Ni(fbt)₂]. nih.gov X-ray diffraction studies confirm a square planar coordination geometry, with the deprotonated ligands acting as bidentate N,S donors. nih.gov
Ruthenium(II) Complexes: Ruthenium forms stable complexes with thiosemicarbazone ligands, typically resulting in distorted octahedral geometries. researchgate.netnih.gov For instance, half-sandwich arene-ruthenium complexes of the type [(η⁶-p-cymene)Ru(thiosemicarbazone)Cl]⁺ have been synthesized, where the thiosemicarbazone acts as a bidentate N,S chelating ligand. nih.gov
Copper(II) Complexes: Copper(II) complexes with NNS-donor thiosemicarbazone ligands often exhibit distorted square-pyramidal geometries. The ligand typically coordinates in its monodeprotonated form, forming stable five-membered chelate rings. mdpi.com
Palladium(II) and Platinum(II) Complexes: These metals form square planar complexes with thiosemicarbazone ligands. The ligand can coordinate as a neutral bidentate ligand or, upon deprotonation, as a tridentate NNS donor, depending on the specific ligand structure and reaction conditions. edu.krd
Other Transition Metals: Hydrazone and thiosemicarbazone ligands also form stable complexes with Mn(II), Co(II), and Zn(II), often resulting in octahedral geometries where the ligand coordinates in a bidentate or tridentate fashion. edu.krdnih.gov
The coordination chemistry of f-block elements with these ligands is an area of growing interest.
Lanthanide Complexes (Eu, Tb): Hydrazone ligands, with their hard oxygen and nitrogen donor atoms, are particularly suitable for complexing with hard lanthanide ions. preprints.org The resulting complexes, particularly those of Europium(III) and Terbium(III), are known for their characteristic luminescence properties, making them valuable as bioprobes. rsc.org The ligand acts as an "antenna," absorbing energy and transferring it to the central metal ion, which then luminesces. preprints.org
Actinide Complexes (U): The coordination chemistry of thiosemicarbazones with actinides has been demonstrated with the synthesis of homoleptic uranium(IV) complexes. d-nb.inforesearchgate.net The reaction of uranium tetrachloride with benzylthiosemicarbazone derivatives yields complexes of the type [U(BzTSC)₄]. researchgate.net Structural analysis of these complexes reveals a significant influence of the ligand's terminal amino group substitution on the coordination environment. For ligands with non-methylated or monomethylated amino groups, coordination occurs through a four-membered U-S-C-N ring. However, with a dimethylated amino group, the coordination mode shifts to a five-membered U-N-N-C-S ring. d-nb.inforesearchgate.net These uranium(IV) complexes exhibit remarkable stability. d-nb.info Uranyl(VI) (UO₂²⁺) also forms stable complexes, where the thiosemicarbazone ligand coordinates in the equatorial plane of the characteristic pentagonal bipyramidal geometry. researchgate.net
X-ray crystallography is the definitive method for determining the precise geometry and structural parameters of these coordination compounds.
In the square planar [Ni(fbt)₂] complex, the Ni-S and Ni-N bond distances are key indicators of the coordination environment. nih.gov The geometry is highly symmetrical, with the nickel atom located at a center of inversion. nih.gov
| Parameter | Bond Distance (Å) |
| Ni-S | 2.173(1) |
| Ni-N | 1.930(2) |
Table 1: Selected bond distances for the [Ni(fbt)₂] complex. Data sourced from Bisceglie et al. (2000). nih.gov
For the uranium(IV) thiosemicarbazone complexes, the bond distances and coordination geometry are highly dependent on the ligand substitution. researchgate.net In the complex with a dimethylated ligand, [U(BzTSCN(CH₃)₂)₄], which features a five-membered chelate ring, the U-S and U-N bond lengths are distinct from those in complexes with four-membered rings. researchgate.net
| Complex Type | U-S Bond Distance (Å) | U-N Bond Distance (Å) | S-U-N Angle (°) | Coordination Motif |
| [U(BzTSCNH₂)₄] | 2.828 | 2.497 | 57.8 | 4-membered ring |
| [U(BzTSCNH(CH₃))₄] | 2.832 | 2.463 | 57.5 | 4-membered ring |
| [U(BzTSCN(CH₃)₂)₄] | 2.739 - 2.752 | 2.535 - 2.569 | 67.0 - 67.7 | 5-membered ring |
Table 2: Comparison of selected structural parameters for Uranium(IV) thiosemicarbazone complexes. Data sourced from Grödler et al. researchgate.net
This structural flexibility highlights the nuanced interplay between ligand design and the resulting coordination chemistry, allowing for the fine-tuning of the properties of the metal complexes. The geometry of these compounds can range from square planar (for d⁸ metals like Ni(II), Pd(II), Pt(II)) to tetrahedral, square pyramidal, and octahedral for other transition metals, and even higher coordination numbers for lanthanides and actinides. nih.govresearchgate.netresearchgate.net
Mechanistic Investigations of Complexation and Ligand Reactivity of this compound Derivatives
The study of the reaction mechanisms of coordination compounds derived from this compound provides crucial insights into their formation, stability, and reactivity. Mechanistic investigations in this area are broadly focused on understanding the electronic transitions between the ligand and the metal center, as well as the factors that can lead to transformations of the coordinated ligand itself.
Ligand-to-Metal Energy Transfer Mechanisms
Ligand-to-metal energy transfer (LMET) is a key photophysical process in coordination complexes. While specific detailed studies on this compound complexes are not extensively documented in publicly available research, the general principles of LMET in related Schiff base and hydrazone complexes can be extrapolated. This process typically involves the absorption of light by the ligand, which excites an electron to a higher energy orbital within the ligand. This energy is then transferred to a suitable orbital of the central metal ion.
The efficiency of this energy transfer is governed by several factors, including the overlap between the donor (ligand) and acceptor (metal) orbitals, the energy difference between the excited state of the ligand and the accepting orbital of the metal, and the presence of any competing deactivation pathways. In complexes involving this compound, the fluorophenyl group can influence the electronic properties of the ligand, thereby affecting the energy levels of its molecular orbitals and, consequently, the LMET process.
Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in modeling these energy transfer processes. These theoretical investigations can predict the energies of the frontier molecular orbitals (HOMO and LUMO) and simulate electronic absorption spectra, providing insights into the nature of the electronic transitions. For analogous fluorinated Schiff base complexes, studies have shown that the fluorine substituent can modulate the electronic structure and photophysical properties.
Table 1: Theoretical Parameters Influencing Ligand-to-Metal Energy Transfer in Hydrazone Complexes
| Parameter | Description | Influence on LMET |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap can facilitate electronic transitions upon light absorption. |
| Orbital Overlap | The extent of spatial overlap between the ligand's donor orbital and the metal's acceptor orbital. | Greater overlap generally leads to more efficient energy transfer. |
| Spin-Orbit Coupling | Interaction between the electron's spin and its orbital motion. | Can facilitate intersystem crossing, which may compete with or be part of the energy transfer pathway. |
| Excited State Lifetime | The duration for which the ligand remains in an excited state. | A longer lifetime can increase the probability of energy transfer to the metal. |
Factors Influencing Ligand Transformation (e.g., Desulfurization, Chain Cleavage)
The central metal ion plays a pivotal role in the reactivity of the coordinated ligand. The Lewis acidity of the metal ion can polarize the C=N bond of the hydrazone, making it more susceptible to nucleophilic attack, which can lead to hydrolysis or other cleavage reactions. The redox potential of the metal ion can also induce electron transfer processes, potentially leading to oxidative or reductive cleavage of the ligand.
Environmental factors such as pH, solvent, and temperature significantly impact the stability and reactivity of these complexes. For instance, in acidic or basic media, the hydrazone ligand can be susceptible to hydrolysis, breaking the methylidenehydrazine linkage. The solvent can influence the reaction pathways by stabilizing intermediates or transition states.
Table 2: Factors Affecting the Stability and Reactivity of Coordinated Hydrazone Ligands
| Factor | Influence on Ligand Transformation |
| Nature of Metal Ion | Lewis acidity and redox properties can activate the ligand for reactions like hydrolysis or redox cleavage. |
| pH of the Medium | Acidic or basic conditions can catalyze the hydrolysis of the imine bond. |
| Solvent Polarity | The solvent can affect the solubility of reactants and stabilize charged intermediates, influencing reaction rates and pathways. |
| Temperature | Higher temperatures can provide the necessary activation energy for ligand transformation reactions. |
| Presence of Oxidizing/Reducing Agents | External redox agents can initiate electron transfer processes leading to ligand degradation. |
This table outlines general factors based on the study of hydrazone complexes, as specific mechanistic data for the transformation of coordinated this compound is limited.
Advanced Applications and Emerging Research Directions for 4 Fluorophenyl Methylidenehydrazine and Its Systems
Role as Advanced Synthetic Intermediates in Organic Synthesis
(4-Fluorophenyl)methylidenehydrazine, and its closely related precursor 4-fluorophenylhydrazine, serve as pivotal building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of the reactive hydrazone moiety and the fluorine-substituted phenyl ring imparts unique chemical properties that are leveraged in various advanced synthetic strategies.
One of the primary applications is in cyclization and cycloaddition reactions to form stable heterocyclic cores, which are prevalent in pharmacologically active molecules. For instance, it is a key starting material in the Fischer Indole (B1671886) Synthesis for producing fluorinated indole derivatives. evitachem.com It is also instrumental in synthesizing pyrazole (B372694) derivatives, which are known for their significant biological activities. evitachem.com A recently developed method for synthesizing 4-chloropyrazoles utilizes the direct cyclization/chlorination of hydrazines under mild conditions, showcasing the ongoing innovation in harnessing these intermediates. nih.gov
The compound is particularly valuable in multicomponent reactions (MCRs) , which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. MCRs are advantageous due to their high atom economy, simplified procedures, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netresearchgate.net this compound and its precursors have been successfully employed in three- and four-component reactions to construct complex molecules like pyrazolo[1,2-b]phthalazine-5,10-diones and pyrazole-based pyrimido[4,5-d]pyrimidines. nih.govresearchgate.net These reactions often proceed with high yields and selectivity, highlighting the efficiency of this synthetic approach. researchgate.net
The table below summarizes key synthetic methodologies where this compound or its immediate precursors are employed as critical intermediates.
| Reaction Type | Resulting Heterocyclic System | Significance |
| Fischer Indole Synthesis | 5-Fluoro-2,3,3-trimethyl-3H-indole | Precursor for more complex molecules. evitachem.com |
| Vilsmeier-Haack Reaction | 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Intermediate for pyrazole synthesis. evitachem.com |
| Hantzsch Thiazole (B1198619) Synthesis | Fluorophenyl-based thiazoles | Creates novel thiazole derivatives. nih.gov |
| Condensation/Cyclization | Pyrazole and Bi-thiazole derivatives | Yields compounds with potential anti-tumor activity. evitachem.commjcce.org.mk |
| Four-Component Reactions | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Efficient, green synthesis of complex heterocycles. nih.gov |
| Four-Component Reactions | 1,4-Dihydropyrano[2,3-c]pyrazoles | Synthesis of densely substituted, bioactive scaffolds. researchgate.net |
These examples underscore the compound's role as a versatile and powerful tool in modern organic synthesis, enabling the construction of intricate molecular architectures that are of significant interest in medicinal and materials chemistry.
Development of Advanced Analytical Methodologies for Complex Matrices
The detection and quantification of this compound and related hydrazine (B178648) derivatives in complex matrices such as environmental and biological samples present an analytical challenge. The development of sensitive, selective, and robust analytical methods is an active area of research, driven by the need to monitor these compounds due to their reactivity and potential biological effects.
While methods specifically tailored for this compound are not extensively documented, established techniques for hydrazine and its derivatives form the foundation for future development. clu-in.org These methodologies often rely on chromatographic and spectroscopic techniques.
Chromatographic methods , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying hydrazine derivatives. researchgate.netnih.gov For volatile compounds, GC is often used, though it may require a derivatization step to improve the analyte's thermal stability and chromatographic behavior. clu-in.org HPLC is highly versatile and can be applied to a wider range of polar and non-polar compounds. nih.gov The development of advanced HPLC methods coupled with mass spectrometry (HPLC-MS) would offer high sensitivity and selectivity, enabling the detection of trace amounts of this compound in intricate samples. mdpi.com
Spectroscopic techniques , particularly fluorescence spectroscopy, offer a promising avenue for developing rapid and sensitive detection methods. These methods typically involve a chemical probe that reacts specifically with the hydrazine moiety, leading to a measurable change in fluorescence. The inherent spectroscopic properties of derivatives, such as N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, have been characterized, providing foundational data for designing new analytical approaches. mjcce.org.mk
| Analytical Technique | Principle | Potential Application for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Quantification in environmental samples, possibly requiring derivatization. researchgate.netclu-in.org |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Detection in biological fluids and food matrices. nih.govmdpi.com |
| Colorimetric Methods | Reaction with a chromogenic agent to produce a colored product. | Simple, cost-effective screening in aqueous samples. clu-in.org |
| Fluorescence Spectroscopy | Reaction with a fluorogenic probe to produce a fluorescent signal. | Highly sensitive detection for trace analysis. |
Future research will likely focus on creating tailored methods, including the development of specific derivatizing agents for GC analysis and novel stationary phases for HPLC, to improve separation efficiency and detection limits for fluorinated hydrazines in complex environments.
Exploration in Catalysis and Material Science
The exploration of this compound and its derivatives in the fields of catalysis and material science is an emerging area with significant potential. The structural features of the molecule, namely the hydrazone linkage and the fluorophenyl group, suggest its utility as a ligand for forming metal complexes and as a monomer for novel polymers.
Hydrazones are well-established as effective chelating agents, capable of coordinating with a variety of metal ions to form stable complexes. evitachem.com These metal complexes can exhibit unique catalytic properties. The nitrogen atoms of the hydrazone moiety can act as donor sites, and the electronic properties of the complex can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom in this compound can influence the electron density at the metal center, potentially enhancing its catalytic activity in various organic transformations. Research on transition metal complexes with Schiff base ligands derived from hydrazine has shown promising biological and catalytic activities, paving the way for similar explorations with fluorinated analogues. researchgate.netekb.eg
In material science, hydrazone-containing compounds are investigated for their unique optical and electronic properties. The ability of the C=N-NH linkage to participate in hydrogen bonding and π-π stacking interactions makes these molecules interesting candidates for the construction of supramolecular assemblies and functional materials. The incorporation of fluorine can enhance properties such as thermal stability and solubility in organic solvents. There is potential for this compound to be used as a building block for:
Coordination Polymers: Forming extended networks with metal ions, which could have applications in gas storage or separation.
Organic Light-Emitting Diodes (OLEDs): Derivatives could be designed to possess specific photophysical properties suitable for use in display technologies.
Smart Materials: Polymers incorporating the hydrazone unit could be responsive to stimuli like pH or light, leading to changes in color or conformation.
While direct applications of this compound in these areas are still in early stages of investigation, the known chemistry of hydrazones and fluorinated aromatics provides a strong rationale for its future exploration in designing advanced catalysts and functional materials. evitachem.com
Design of Spectroscopic Probes for Chemical Sensing
The design of selective and sensitive spectroscopic probes for detecting specific analytes is a crucial area of analytical chemistry. While this compound itself is not typically a probe, its reactive hydrazone functionality makes it a target for probes designed to detect hydrazines. Conversely, its core structure can be incorporated into more complex molecules designed as chemosensors for other analytes.
A significant body of research focuses on developing fluorescent probes for the detection of hydrazine, a compound of interest due to its industrial importance and toxicity. nih.govnih.govrsc.org These probes often work via a "turn-on" mechanism, where the reaction with hydrazine cleaves a specific bond or alters the electronic structure of the probe, unquenching its fluorescence. rsc.orgnih.gov The reaction between a probe and this compound would proceed similarly, allowing for the development of sensors for this specific analyte.
Key principles in designing such probes include:
Intramolecular Charge Transfer (ICT): Many probes are designed with donor-acceptor structures. Reaction with hydrazine can disrupt the ICT pathway, causing a significant shift in the absorption or emission spectrum. rsc.org
Reaction-Based Sensing: The probe contains a reactive site, such as an aldehyde or a dicyanovinyl group, that selectively reacts with the hydrazine functional group. nih.govresearchgate.net
High Selectivity and Sensitivity: A successful probe must be able to detect the target analyte at low concentrations without interference from other similar compounds. nih.gov
Furthermore, the (4-fluorophenyl)hydrazone scaffold can be integrated into larger molecular systems designed to act as probes for other species, such as metal ions or anions. The hydrazone moiety can serve as a binding site, and the fluorophenyl group can modulate the electronic and photophysical properties of the sensor. The detailed spectroscopic characterization of related molecules, such as N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, provides valuable insight into the structure-property relationships that are essential for the rational design of new chemosensors. researchgate.netmjcce.org.mk
| Probe Design Strategy | Sensing Mechanism | Target Analyte |
| ICT-based Chemosensor | Hydrazine blocks the ICT pathway, leading to a "turn-on" fluorescence signal. | Hydrazine / this compound rsc.org |
| Flavonol-derived Probe | Excited-State Intramolecular Proton Transfer (ESIPT) modulation upon reaction. | Hydrazine nih.gov |
| Phenothiazine-based Probe | Nucleophilic attack by hydrazine on a dicyanovinyl group activates fluorescence. | Hydrazine nih.govresearchgate.net |
| Polyamine-based Ligands | Coordination of the analyte is signaled by a change in the properties of a fluorescent unit. | Metal ions, anions mdpi.com |
The ongoing development in this field promises more sophisticated and practical tools for chemical sensing, with potential applications in environmental monitoring, industrial process control, and biomedical diagnostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
